rac 7-Methoxy Propranolol
Overview
Description
Propranolol, one of the first β-blockers used in cardiovascular medicine, inhibits β1-, β2-, and β3-adrenergic receptors with log KD values of -8.16, -9.08, and -6.93, respectively. Ring-hydroxylated isomers of propranolol also antagonize β-adrenergic receptors and demonstrate potent vasodilator activity. rac-7-methoxy Propranolol is an intermediate for the preparation of rac-7-hydroxy propranolol.
Mechanism of Action
Target of Action
The primary targets of rac 7-Methoxy Propranolol are β-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular medicine . The compound inhibits β1-, β2-, and β3-adrenergic receptors .
Mode of Action
This compound interacts with its targets by antagonizing β-adrenergic receptors . This interaction results in potent vasodilator activity . The compound blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .
Biochemical Pathways
The compound affects multiple signaling cascades, including the cAMP/PKA, MAPK/ERK1/2, p38/MAPK, PI3K/AKT, VEGF, and Src/STAT pathways . These pathways are involved in inducing cancer cell growth and invasion .
Pharmacokinetics
It is known that the compound is an intermediate for the preparation of rac 7-hydroxy propranolol
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of cell viability and inhibition of xenograft growth in vivo . The phosphorylation levels of AKT/MEK/ERK are significantly decreased following the inhibition of β2-AR . Furthermore, the compound activates the tumor microenvironment by inducing an increased intratumoral frequency of CD8+ T cells .
Action Environment
Biochemical Analysis
Biochemical Properties
rac 7-Methoxy Propranolol interacts with various enzymes and proteins. Studies suggest that the position of the hydroxyl group on Propranolol hydrochloride is very important in its effectiveness as a β-adrenergic antagonist . In addition, Propranolol Hydrochloride blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with β-adrenergic receptors. By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effectiveness as a β-adrenergic antagonist is attributed to its ability to block the binding of endogenous catecholamines to the β-adrenergic receptor .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Propranolol, a related compound, has been studied in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to the β-adrenergic system. It is known that propranolol undergoes three main metabolic pathways: naphthyl hydroxylation, N-desisopropylation, and side-chain glucuronidation .
Transport and Distribution
Propranolol, a related compound, is known to be transported and distributed within cells and tissues .
Properties
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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